PF-03814735

Aurora Kinase Inhibition Mitotic Disruption Kinase Selectivity

PF-03814735 is the definitive tool for studying combined Aurora A/B inhibition. Its balanced, low-nanomolar potency against both kinases induces a robust cytokinesis block and polyploidy—a phenotype unattainable with selective agents like alisertib or barasertib. Prioritize this compound for preclinical oncology programs targeting Myc-driven cancers, particularly small cell lung cancer (SCLC). Validated oral bioavailability and linear human PK enable translational once-daily dosing. Demonstrated additive antitumor efficacy with docetaxel in vivo supports combination therapy studies. Choose PF-03814735 for mechanistic rigor and clinical relevance.

Molecular Formula C23H25F3N6O2
Molecular Weight 474.5 g/mol
CAS No. 942487-16-3
Cat. No. B612103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-03814735
CAS942487-16-3
SynonymsPF03814735;  PF-03814735;  PF 03814735.
Molecular FormulaC23H25F3N6O2
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F
InChIInChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1
InChIKeyRYYNGWLOYLRZLK-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-03814735 (942487-16-3) - Overview and Mechanism of a Pan-Aurora Kinase Inhibitor


PF-03814735 (CAS: 942487-16-3) is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor of the Aurora kinase family [1]. Its primary targets are Aurora A and Aurora B, key regulators of mitosis and cytokinesis [2]. By inhibiting these kinases, PF-03814735 disrupts proper chromosome segregation and cell division, leading to polyploidy and apoptosis in rapidly dividing cancer cells [3]. This compound has been evaluated in Phase I clinical trials for advanced solid tumors [4].

PF-03814735 (942487-16-3) - Why Not All Aurora Kinase Inhibitors Are Interchangeable


Substituting PF-03814735 with another Aurora kinase inhibitor is scientifically unsound due to critical differences in target selectivity, clinical pharmacokinetics, and biomarker-defined patient populations. Unlike Aurora A-selective agents like alisertib (MLN8237) or Aurora B-selective agents like barasertib (AZD1152), PF-03814735's balanced pan-Aurora inhibition profile yields a distinct cellular phenotype and therapeutic index [1]. Furthermore, its validated oral bioavailability and linear pharmacokinetics in humans [2] contrast with the more variable or non-linear profiles of other in-class compounds. Critically, PF-03814735 has demonstrated a unique sensitivity pattern in Myc-driven cancers, a feature not universally shared across all Aurora kinase inhibitors [3]. These quantitative differences, detailed below, underscore the necessity of selecting PF-03814735 for specific research and clinical translation.

PF-03814735 (942487-16-3) - Quantitative Differentiation and Procurement Evidence


Evidence 1: Balanced Pan-Aurora Inhibition Profile vs. Subtype-Selective Comparators

PF-03814735 exhibits a potent, balanced inhibition of both Aurora A and Aurora B, a key differentiator from subtype-selective inhibitors. Its IC50 values are 0.8 nM for Aurora A and 5 nM for Aurora B [1]. This contrasts sharply with alisertib (MLN8237), which is >200-fold selective for Aurora A (IC50 = 1.2 nM) over Aurora B (IC50 = 396.5 nM) [2], and barasertib (AZD1152), which is >3000-fold selective for Aurora B (IC50 = 0.37 nM) over Aurora A (IC50 = 1,368 nM) . The balanced inhibition of PF-03814735 is crucial for inducing a potent cytokinesis block, a phenotype not fully recapitulated by selective inhibition of either kinase alone.

Aurora Kinase Inhibition Mitotic Disruption Kinase Selectivity

Evidence 2: Broad-Spectrum Antiproliferative Activity in Diverse Tumor Cell Lines

PF-03814735 demonstrates potent and broad antiproliferative activity across a range of human tumor cell lines, with IC50 values between 42 and 150 nM . This is a key differentiator from compounds with narrower activity spectra. In a direct head-to-head screen of 51 epigenetic drugs against thyroid cancer cell lines, PF-03814735 was identified as the most effective compound on cell lines harboring the TERTpC228T mutation, outperforming 13 other Aurora kinase inhibitors and multi-targeted agents like CUDC-101 [1]. This demonstrates its unique potency in specific genetic contexts.

Cancer Cell Biology Drug Sensitivity Antiproliferative Assays

Evidence 3: Biomarker-Defined Sensitivity in Myc-Driven Cancers

PF-03814735 exhibits enhanced sensitivity in tumors with amplification of Myc family genes, a finding that guides its rational use. In a panel of 87 cancer cell lines, sensitivity to PF-03814735 strongly correlated with Myc family gene amplification and expression [1]. This sensitivity was further validated in vivo, where Myc gene-driven small cell lung cancer (SCLC) xenografts showed significant response [1]. While barasertib has also shown sensitivity in cMYC-amplified SCLC cell lines (IC50 < 50 nM) [2], the correlation for PF-03814735 was established across a broader panel of 87 cell lines and linked to multiple Myc family members, including MYC, MYCL1, and MYCN, providing a more comprehensive biomarker signature.

Biomarker Discovery Myc Oncogene Precision Oncology

Evidence 4: Validated Human Pharmacokinetics and Tolerability Profile

PF-03814735 has a well-characterized human pharmacokinetic (PK) profile from a Phase I clinical trial, providing a higher level of confidence for translational research. The compound exhibits linear pharmacokinetics up to 100 mg daily, with a mean terminal half-life ranging from 14.4 to 23.6 hours [1]. Its oral bioavailability is approximately 42% in mice and 40% in rats . In humans, the maximum tolerated dose (MTD) was established at 80 mg once daily for a 5-day schedule, with febrile neutropenia being the dose-limiting toxicity [1]. This detailed human PK and safety dataset is a key differentiator from many preclinical Aurora inhibitors lacking such clinical characterization.

Clinical Pharmacology Pharmacokinetics Phase I Clinical Trial

Evidence 5: Preclinical In Vivo Efficacy and Combination Potential

PF-03814735 demonstrates significant in vivo antitumor activity as a single agent and in combination with standard-of-care chemotherapy. Once-daily oral administration to mice bearing human xenograft tumors resulted in a reduction of phosphohistone H3 (a biomarker of Aurora B activity) at tolerable doses, leading to significant tumor growth inhibition [1]. Crucially, in xenograft mouse models, the combination of PF-03814735 with docetaxel showed additive tumor growth inhibition [1]. This established combination potential is a key differentiator, providing a clear rationale for combination studies that may not be validated for other, less clinically advanced Aurora inhibitors.

In Vivo Pharmacology Xenograft Models Combination Therapy

PF-03814735 (942487-16-3) - Recommended Application Scenarios for Procurement


Scenario 1: Investigating Mitotic Catastrophe and Polyploidy

For researchers studying the functional consequences of combined Aurora A and B inhibition, PF-03814735 is the ideal tool. Its balanced, low-nanomolar inhibition of both kinases reliably induces a robust cytokinesis block and polyploidy [1], a phenotype not fully achievable with selective Aurora A or B inhibitors. This makes it essential for dissecting the mechanistic interplay between Aurora A and B during mitosis and cell division.

Scenario 2: Developing Therapies for Myc-Driven Malignancies

PF-03814735 should be prioritized for any preclinical oncology program focused on small cell lung cancer (SCLC) or other cancers characterized by Myc family gene amplification or overexpression. The validated link between Myc status and drug sensitivity [2] enables the rational selection of tumor models and may inform the development of companion diagnostic strategies.

Scenario 3: Exploring Epigenetic and Targeted Therapy Combinations

Given its demonstrated additive effect with docetaxel in vivo [3] and its unique activity in specific epigenetic contexts [4], PF-03814735 is highly suitable for studies exploring combination therapies. This includes combinations with traditional chemotherapies, as well as with other targeted agents or epigenetic modulators, to achieve more durable or profound antitumor responses.

Scenario 4: Translational Studies Requiring Oral Dosing and Established Clinical PK

For in vivo pharmacology studies aiming for clinical relevance, PF-03814735's oral bioavailability and well-defined human PK profile [5] are significant advantages. Its once-daily oral dosing in preclinical models mirrors the clinical route of administration, and the established human PK parameters (half-life, linearity, MTD) facilitate more accurate and translatable preclinical study design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-03814735

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.